2-Fluoro-4-formyl-6-methoxyphenylboronic acid
Description
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Properties
IUPAC Name |
(2-fluoro-4-formyl-6-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-7-3-5(4-11)2-6(10)8(7)9(12)13/h2-4,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDGFTBBTUZNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C=O)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901216970 | |
| Record name | Boronic acid, B-(2-fluoro-4-formyl-6-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-10-1 | |
| Record name | Boronic acid, B-(2-fluoro-4-formyl-6-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-fluoro-4-formyl-6-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901216970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 4 Formyl 6 Methoxyphenylboronic Acid
Historical and Contemporary Approaches to Arylboronic Acid Synthesis
The preparation of arylboronic acids has evolved significantly over the years, moving from classical organometallic methods to highly efficient transition-metal-catalyzed reactions. These methodologies provide a toolbox for chemists to access a diverse range of boronic acid derivatives.
Direct Borylation Reactions
Direct C-H borylation is an increasingly popular method for synthesizing arylboronic acids due to its atom economy. This approach involves the direct conversion of an aromatic C-H bond to a C-B bond, typically catalyzed by iridium, rhodium, or palladium complexes. For substrates with multiple C-H bonds, directing groups are often employed to control regioselectivity. nih.gov For instance, iridium-catalyzed C-H borylations have shown enhanced reactivity and selectivity for fluorinated arenes. nih.gov While powerful, achieving the specific substitution pattern of 2-fluoro-4-formyl-6-methoxyphenylboronic acid via direct borylation would be challenging due to the directing effects of the existing fluoro, formyl, and methoxy (B1213986) groups, which may not favor borylation at the desired position.
Organometallic Reagent Routes (e.g., Lithiation, Grignard Reagents)
Classical organometallic routes remain a robust and widely used strategy for the synthesis of arylboronic acids. These methods typically involve a two-step process: formation of an organometallic intermediate followed by quenching with a boron electrophile.
Lithiation-Borylation: This method involves the deprotonation of an aromatic ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by the addition of a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate. bris.ac.ukmanchester.ac.uk The resulting boronate ester is then hydrolyzed to the boronic acid. Directed ortho-lithiation is a particularly powerful variant where a directing group on the aromatic ring guides the deprotonation to an adjacent position. researchgate.net This technique is highly effective for introducing functionality at specific sites. bris.ac.uku-tokyo.ac.jp For example, the synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid has been achieved by reacting 2-chloro-6-fluoroanisole (B1586750) with n-BuLi followed by quenching with trimethyl borate. google.com
Grignard Reagents: The Grignard route involves the reaction of an aryl halide (bromide or iodide) with magnesium metal to form an arylmagnesium halide. youtube.com This Grignard reagent is then reacted with a trialkyl borate. google.com While effective, the preparation of Grignard reagents can sometimes be incompatible with sensitive functional groups like the aldehyde present in the target molecule, necessitating the use of protecting groups. google.com
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgnih.gov This method is celebrated for its mild reaction conditions and exceptional tolerance for a wide array of functional groups, making it a cornerstone of modern synthetic chemistry. alfa-chemistry.comrsc.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of base is critical to the reaction's success. organic-chemistry.orgalfa-chemistry.com The product is a boronate ester, which can be readily hydrolyzed to the corresponding boronic acid.
Targeted Synthesis of this compound
A plausible synthetic strategy for this compound would likely leverage the principles of directed ortho-lithiation, given the substitution pattern of the target molecule.
Selection of Precursors and Strategic Functional Group Introduction
A logical retrosynthetic analysis points to 3-fluoro-5-methoxybenzaldehyde (B1353455) as a suitable starting material. The synthesis would proceed as follows:
Starting Material : The synthesis would commence with 3-fluoro-5-methoxybenzaldehyde. This precursor contains the required fluoro, methoxy, and formyl groups in the correct relative positions.
Directed ortho-Lithiation : The key step would be a directed ortho-lithiation. The methoxy group is a known ortho-directing group. Treatment with a strong base like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (e.g., -78 °C) would selectively deprotonate the aromatic ring at the position between the fluorine and methoxy substituents.
Borylation : The resulting aryl lithium species would then be quenched with an electrophilic boron source, such as triisopropyl borate B(OiPr)₃.
Hydrolysis : Finally, acidic workup of the resulting boronate ester would yield the target compound, this compound.
An alternative, though likely more complex, route could involve a Miyaura borylation starting from a hypothetical 2-bromo-3-fluoro-5-methoxybenzaldehyde. However, the synthesis of this specific precursor might be more challenging than the directed lithiation approach.
Optimized Reaction Conditions and Purification Techniques
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product.
Reaction Conditions: For the proposed lithiation-borylation route, key parameters to optimize would include the choice of base, solvent, temperature, and reaction time.
| Parameter | Condition | Rationale |
| Base | Lithium diisopropylamide (LDA) or n-BuLi | Strong, non-nucleophilic base for efficient deprotonation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for organolithium reactions. |
| Temperature | -78 °C | Low temperature to maintain the stability of the aryl lithium intermediate and control reactivity. |
| Boron Source | Triisopropyl borate | Common and effective electrophile for trapping the aryl lithium species. |
| Workup | Acidic (e.g., dilute HCl) | To hydrolyze the boronate ester to the final boronic acid. |
Purification Techniques: Arylboronic acids can be challenging to purify due to their tendency to form anhydrides (boroxines) and their polarity. researchgate.net Several methods can be employed for the purification of this compound.
Recrystallization : This is a common method for purifying solid boronic acids. Solvents such as hot water, ethanol, or mixtures like ethyl acetate (B1210297)/hexane can be effective. reddit.com
Acid/Base Extraction : A highly effective method for purifying formylphenylboronic acids involves dissolving the crude product in an aqueous base (like NaOH) to form the water-soluble boronate salt. google.comgoogle.com The aqueous layer can be washed with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities. Subsequent acidification of the aqueous layer precipitates the pure boronic acid, which can be collected by filtration. google.comgoogle.com
Chromatography : While sometimes problematic, column chromatography on silica (B1680970) gel can be used. researchgate.net It has been noted that impregnating the silica gel with boric acid can help suppress the decomposition of boronic esters during chromatography. researchgate.net Affinity chromatography has also been explored for the purification of arylboronic acids. nih.gov
| Purification Method | Description | Advantages | Disadvantages |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form crystals. reddit.com | Simple, can yield high purity product. | Finding a suitable solvent can be challenging; potential for product loss. |
| Acid/Base Extraction | Formation of a water-soluble salt with a base, washing with an organic solvent, and re-precipitation with acid. google.comgoogle.com | Highly effective for removing non-acidic impurities; scalable. google.com | Requires handling of aqueous acidic and basic solutions. |
| Column Chromatography | Separation based on differential adsorption on a stationary phase like silica gel. researchgate.net | Can separate closely related impurities. | Can be tedious; risk of product decomposition on silica. researchgate.net |
Preparation of Boronic Acid Derivatives (e.g., Pinacol (B44631) Esters)
Boronic acid pinacol esters are often preferred over free boronic acids due to their enhanced stability, ease of purification, and compatibility with a wider range of reaction conditions. The synthesis of 2-(2-Fluoro-4-formyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the pinacol ester of the title compound, can be achieved through several strategic approaches, most notably via the Miyaura borylation of a corresponding aryl halide.
A plausible and efficient synthetic route commences with a commercially available or readily synthesized aryl bromide precursor, such as 2-bromo-3-fluoro-5-methoxybenzaldehyde. This precursor contains the requisite arrangement of fluoro, methoxy, and formyl groups. The synthesis of this precursor itself can be a multi-step process, potentially starting from a simpler substituted anisole (B1667542) or benzaldehyde, followed by regioselective bromination. For instance, the bromination of 3-fluoro-5-methoxybenzaldehyde would be a critical step, requiring conditions that favor bromination at the C2 position, directed by the activating methoxy and formyl groups.
Once the aryl bromide precursor is obtained, the crucial carbon-boron bond formation is typically accomplished using a palladium-catalyzed cross-coupling reaction with a boronating agent, most commonly bis(pinacolato)diboron (B₂pin₂). This reaction, known as the Miyaura borylation, is a robust and widely used method for the synthesis of arylboronic acid pinacol esters.
The reaction is generally carried out in an inert solvent, such as dioxane or toluene, and requires a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, and base is critical to ensure high yields and prevent side reactions, particularly those involving the sensitive aldehyde functionality. Common catalysts include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), while ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized phosphines like XPhos can be employed to enhance catalytic activity. A weak base, typically potassium acetate (KOAc), is used to facilitate the catalytic cycle without promoting undesired side reactions.
The reaction mixture is heated for several hours to drive the reaction to completion. After the reaction is complete, the crude product is worked up by removing the catalyst and inorganic salts. Purification is typically achieved by column chromatography on silica gel to yield the pure 2-(2-Fluoro-4-formyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
The following table summarizes the key parameters for a representative Miyaura borylation reaction for the synthesis of the target pinacol ester.
| Reactant | Reagent | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-Bromo-3-fluoro-5-methoxybenzaldehyde | Bis(pinacolato)diboron (B₂pin₂) | Pd(dppf)Cl₂ | Potassium Acetate (KOAc) | Dioxane | 80-100 | 12-24 | 75-90 |
Reactivity Profile and Mechanistic Investigations of 2 Fluoro 4 Formyl 6 Methoxyphenylboronic Acid in Advanced Transformations
Electronic and Steric Effects of Substituents on Boronic Acid Reactivity
The reactivity of an arylboronic acid is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. In 2-fluoro-4-formyl-6-methoxyphenylboronic acid, the combination of fluoro, methoxy (B1213986), and formyl groups results in a complex interplay of these effects.
Influence of Fluoro and Methoxy Groups on Aromatic Reactivity
The substituents at the ortho positions to the boronic acid group, namely the fluoro and methoxy groups, exert significant influence. The fluorine atom, being highly electronegative, exhibits a strong electron-withdrawing inductive effect (-I). This effect can increase the acidity of the boronic acid, which can be beneficial for its participation in certain catalytic cycles. The methoxy group, conversely, has an electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The net effect is typically electron-donating, which can influence the nucleophilicity of the aryl ring.
The presence of an ortho-methoxy group can also lead to a chelating effect, where the oxygen atom coordinates to the metal center (e.g., palladium) in the transition state of cross-coupling reactions. This chelation can influence the regioselectivity and efficiency of the reaction. Studies on ortho-methoxyphenylboronic acids have suggested that this interaction can stabilize the transition state, thereby affecting the reaction outcome. beilstein-journals.orgbeilstein-journals.org The ortho-fluoro group, while also capable of some interaction with the metal center, primarily contributes to the electronic deactivation of the ring towards electrophilic attack.
Impact of the Formyl Group on Reaction Pathways
The formyl group at the para position is a strong electron-withdrawing group due to both its inductive (-I) and resonance (-R) effects. This deactivation of the aromatic ring can impact the rate of transmetalation in cross-coupling reactions. Generally, electron-deficient boronic acids can be more challenging substrates in Suzuki-Miyaura couplings. acs.org However, the increased Lewis acidity of the boron atom due to the electron-withdrawing nature of the substituents can facilitate the formation of the boronate species required for transmetalation. The formyl group's presence also opens up possibilities for sequential reactions, where the C-C bond is formed first via the boronic acid, followed by transformations of the aldehyde functionality.
Involvement in Cross-Coupling Reactions
Arylboronic acids are cornerstone reagents in modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions. The unique substitution pattern of this compound makes it an interesting substrate for these transformations.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Substrate Scope and Efficiency
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. nih.govmdpi.comresearchgate.netmit.edunih.govnih.govacs.orgresearchgate.netthieme-connect.de The reactivity of this compound in this reaction is influenced by its substituents. The electron-withdrawing nature of the fluoro and formyl groups can make transmetalation, a key step in the catalytic cycle, more challenging. However, the use of appropriate ligands, bases, and reaction conditions can overcome this. For instance, highly active catalyst systems have been developed to couple challenging aryl halides and boronic acids. acs.orgorganic-chemistry.org
Table 1: Postulated Suzuki-Miyaura Coupling of this compound with Various Aryl Halides (Hypothetical Data) This table is for illustrative purposes only, based on general knowledge of Suzuki-Miyaura reactions, as specific experimental data for this compound is not available.
| Aryl Halide Partner | Catalyst System (Example) | Expected Yield Range |
|---|---|---|
| 4-Iodotoluene | Pd(PPh3)4, K2CO3 | Moderate to High |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl2, Cs2CO3 | Moderate |
| 2-Bromopyridine | Pd2(dba)3, SPhos, K3PO4 | Good to High |
| 4-Chloroanisole | Pd(OAc)2, XPhos, K3PO4 | Low to Moderate |
Other Transition Metal-Catalyzed Cross-Coupling Processes (e.g., Chan-Lam, Petasis Reactions)
Beyond Suzuki-Miyaura coupling, arylboronic acids participate in other important transformations. The Chan-Lam coupling reaction, catalyzed by copper, forms carbon-heteroatom bonds, typically C-N and C-O bonds. acs.orgorganic-chemistry.orgnih.govnih.govorganic-chemistry.org This reaction often proceeds under mild conditions and is tolerant of various functional groups. The electron-deficient nature of this compound might pose a challenge, as electron-deficient arylboronic acids can be less reactive in some Chan-Lam couplings. acs.orgnih.gov However, recent advancements, such as the use of photoredox catalysis, have expanded the scope to include such substrates. nih.govscilit.com
The Petasis reaction is a multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgnih.govrsc.orgwikipedia.orgrsc.orgnsf.govacs.orgresearchgate.netmdpi.com This reaction is known for its operational simplicity and tolerance of a wide range of functional groups. While arylboronic acids are common substrates, those with strong electron-withdrawing groups can sometimes exhibit lower reactivity. nih.govacs.org The ortho-substituents on this compound could also sterically hinder the reaction.
Reactivity of the Formyl Moiety in Selective Transformations
The presence of a formyl group in this compound allows for a variety of subsequent chemical modifications, offering a handle for further molecular elaboration. The key challenge and opportunity lie in achieving chemoselectivity, reacting the aldehyde in the presence of the boronic acid functionality.
A range of selective transformations can be envisioned for the formyl group. These include, but are not limited to:
Reductive amination: To introduce amine functionalities.
Wittig reaction: To form alkenes.
Oxidation: To form the corresponding carboxylic acid.
Formation of imines and oximes: As precursors for further reactions.
The boronic acid group is generally stable under many of these conditions, although care must be taken with strongly basic or oxidizing reagents which could lead to protodeboronation or oxidation of the boronic acid, respectively. The synthesis of 2-(arylaminomethyl)phenylboronic acids through an amination-reduction sequence starting from 2-formylphenylboronic acid has been investigated, demonstrating the feasibility of selective transformations on the formyl group without affecting the boronic acid moiety. researchgate.net
Reductive and Oxidative Manipulations of the Aldehyde Group
The aldehyde functionality of this compound is anticipated to undergo a range of reductive and oxidative transformations typical for aromatic aldehydes.
Reductive Transformations: The formyl group is expected to be readily reducible to a primary alcohol, 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenylboronic acid, using a variety of standard reducing agents. The choice of reagent would be crucial to ensure chemoselectivity, preserving the boronic acid moiety.
| Reducing Agent | Expected Product | Typical Reaction Conditions |
| Sodium borohydride (B1222165) (NaBH₄) | 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenylboronic acid | Methanol or ethanol, 0 °C to room temperature |
| Lithium aluminium hydride (LiAlH₄) | Likely over-reduction or complex formation | Aprotic solvent (e.g., THF, diethyl ether), low temperature |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenylboronic acid | Varies depending on catalyst and substrate |
It is important to note that harsher reducing agents like lithium aluminium hydride might interact with the boronic acid group, potentially leading to undesired side products. Catalytic hydrogenation offers a milder alternative, though catalyst poisoning could be a consideration.
Oxidative Transformations: Oxidation of the aldehyde group would yield the corresponding carboxylic acid, 2-carboxy-3-fluoro-5-methoxyphenylboronic acid. Mild oxidizing agents would be preferable to avoid potential oxidation of the boronic acid group.
| Oxidizing Agent | Expected Product | Typical Reaction Conditions |
| Potassium permanganate (B83412) (KMnO₄) | 2-carboxy-3-fluoro-5-methoxyphenylboronic acid | Basic aqueous solution, followed by acidification |
| Jones reagent (CrO₃/H₂SO₄) | 2-carboxy-3-fluoro-5-methoxyphenylboronic acid | Acetone, 0 °C to room temperature |
| Pinnick oxidation (NaClO₂/2-methyl-2-butene) | 2-carboxy-3-fluoro-5-methoxyphenylboronic acid | t-BuOH/water, room temperature |
The Pinnick oxidation is often favored for its high chemoselectivity in the presence of sensitive functional groups.
Condensation Reactions and Imine Formation
The aldehyde group is a prime site for condensation reactions, most notably the formation of imines (Schiff bases) upon reaction with primary amines. This reaction is typically reversible and often catalyzed by acid.
The general mechanism for imine formation involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond. The presence of the electron-donating methoxy group and the electron-withdrawing fluoro and boronic acid groups on the aromatic ring can influence the electrophilicity of the carbonyl carbon and thus the rate of reaction.
Expected Imine Formation:
| Amine Reactant | Expected Imine Product | Typical Reaction Conditions |
| Aniline (B41778) | (E)-N-benzylidene-2-fluoro-4-formyl-6-methoxyaniline | Toluene, reflux with a Dean-Stark trap |
| Benzylamine | (E)-N-(2-fluoro-4-formyl-6-methoxybenzylidene)benzenamine | Methanol, catalytic acetic acid, room temperature |
| Ethanolamine | 2-(((E)-(2-fluoro-4-formyl-6-methoxyphenyl)methylene)amino)ethan-1-ol | Ethanol, room temperature |
A significant related reaction is reductive amination , which combines imine formation and reduction in a single procedural step to yield an amine. This is a powerful method for C-N bond formation. The intermediate imine is not isolated but is reduced in situ, typically with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Mechanistic Studies of Key Reactions Involving this compound
While no specific mechanistic studies for this compound have been found, the reactivity of the boronic acid functional group is well-established, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to an organic halide (Ar-X) to form a palladium(II) intermediate.
Transmetalation: The boronic acid (or its boronate ester) undergoes transmetalation with the palladium(II) complex. This step is often base-promoted, which activates the boronic acid by forming a more nucleophilic boronate species.
Reductive Elimination: The two organic groups on the palladium(II) center are reductively eliminated to form the new C-C bond of the biaryl product and regenerate the palladium(0) catalyst.
The ortho-fluoro and methoxy substituents on this compound would be expected to influence the electronic and steric properties of the boronic acid, thereby affecting the rate and efficiency of the transmetalation step. The fluorine atom, being electron-withdrawing, can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate. Conversely, the bulky methoxy group may introduce steric hindrance that could slow down the reaction. The aldehyde group, being relatively remote from the boronic acid, is less likely to have a direct electronic influence on the Suzuki-Miyaura coupling but could participate in side reactions under certain conditions.
Applications of 2 Fluoro 4 Formyl 6 Methoxyphenylboronic Acid As a Strategic Synthetic Intermediate
Construction of Complex Biaryl and Heterobiaryl Scaffolds
The paramount application of 2-Fluoro-4-formyl-6-methoxyphenylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers to construct biaryl and heterobiaryl frameworks. These structural motifs are prevalent in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.
The specific substitution pattern of this compound offers distinct advantages in these coupling processes. The ortho-fluoro and ortho-methoxy groups exert significant steric and electronic influence on the reaction, often leading to high yields and predictable regioselectivity. The fluorine atom, with its strong electron-withdrawing nature, can modulate the reactivity of the boronic acid moiety.
While specific examples detailing the use of this compound are not extensively documented in peer-reviewed literature, the reactivity of closely related analogs, such as 2-fluoro-6-methoxyphenylboronic acid, provides valuable insight. These compounds readily participate in Suzuki-Miyaura couplings with a wide range of aryl and heteroaryl halides. For instance, the coupling of such boronic acids with substituted bromides or chlorides, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, proceeds under mild conditions to afford the desired biaryl products in good to excellent yields.
The formyl group at the para-position adds another layer of synthetic utility. It can be retained during the cross-coupling reaction and then serve as a handle for subsequent transformations, allowing for the introduction of further molecular complexity.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Structurally Similar Boronic Acids
| Boronic Acid Partner | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Fluoro-6-methoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 |
| 2-Fluoro-6-methoxyphenylboronic acid | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85-95 |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | Methyl 4-amino-3,6-dichloropyridine-2-carboxylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | ~90 |
Synthesis of Multifunctionalized Aromatic Compounds
The inherent functionality of this compound makes it an ideal starting material for the synthesis of highly substituted and multifunctionalized aromatic compounds. Each functional group can be selectively addressed to build intricate molecular designs.
Following a Suzuki-Miyaura coupling, the resulting biaryl aldehyde is a versatile intermediate. The formyl group can undergo a wide range of transformations, including:
Oxidation to a carboxylic acid, which can then be used in amide bond formation or as a directing group in further C-H activation reactions.
Reduction to a primary alcohol, providing a site for etherification or esterification.
Reductive amination to introduce secondary or tertiary amine functionalities.
Wittig and related olefination reactions to form carbon-carbon double bonds.
Condensation reactions with various nucleophiles to form imines, oximes, and hydrazones, which can be further elaborated.
The fluorine and methoxy (B1213986) groups also play crucial roles. The fluorine atom can influence the acidity of adjacent protons and can be a site for nucleophilic aromatic substitution under specific conditions. The methoxy group can be cleaved to reveal a phenol, which can then participate in a new suite of reactions, such as O-arylation or the synthesis of esters and ethers. This multi-handle approach allows for a divergent synthetic strategy from a single, readily accessible intermediate.
Integration into Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot, minimizing waste and purification steps. The unique combination of a boronic acid and an aldehyde in this compound makes it a prime candidate for such processes.
For example, the Petasis reaction, a multicomponent reaction between an amine, an aldehyde, and a boronic acid, could be envisioned. In such a scenario, the formyl group of the target compound would react with a secondary amine to form an iminium ion, which is then attacked by the boronic acid moiety of another molecule (or potentially intramolecularly under specific conditions) to form a new carbon-carbon bond.
Precursor for Molecular Probes and Advanced Organic Materials
The development of molecular probes for biological imaging and sensing is a rapidly growing field. These probes often consist of a fluorophore (a light-emitting core) and a recognition element that interacts with a specific analyte. The biaryl scaffolds that can be synthesized from this compound are common cores for many fluorescent dyes.
The formyl group is particularly useful in this context. It can be used to conjugate the biaryl fluorophore to other molecules, such as targeting ligands or analyte-sensitive groups, through the formation of imines or other stable linkages. For instance, condensation with an aniline (B41778) derivative can lead to a Schiff base, which may exhibit unique photophysical properties, such as aggregation-induced emission (AIE).
In the realm of advanced organic materials, highly conjugated biaryl and poly(aryl) systems are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to synthesize precisely substituted biaryls via Suzuki-Miyaura coupling with intermediates like this compound is crucial for tuning the electronic and photophysical properties of these materials. The fluorine and methoxy substituents can be used to modulate the HOMO and LUMO energy levels of the resulting materials, thereby influencing their performance in electronic devices. The formyl group can be used to polymerize the biaryl units or to attach them to other components of a device.
Advanced Spectroscopic and Computational Characterization of 2 Fluoro 4 Formyl 6 Methoxyphenylboronic Acid
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR))
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a suite of NMR experiments would be employed:
¹H NMR: This technique identifies the number and environment of hydrogen atoms. The spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl protons of the boronic acid group. The coupling patterns between adjacent protons would confirm their relative positions on the phenyl ring.
¹³C NMR: This provides information on the carbon skeleton. Unique signals would be observed for the carbonyl carbon of the formyl group, the methoxy carbon, and each of the distinct aromatic carbons, including those directly bonded to fluorine, the boronic acid group, and the methoxy group.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a powerful tool for confirming the presence and electronic environment of the fluorine atom. A single resonance would be expected, with its chemical shift being indicative of the electronic effects of the adjacent substituents.
¹¹B NMR: This experiment is specific for the boron nucleus and would confirm the presence of the boronic acid group, with a characteristic chemical shift that can also provide insight into its coordination state.
Illustrative ¹H NMR Data for a Substituted Phenylboronic Acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.85 | s | 1H | Aldehydic proton (-CHO) |
| 8.01 | s | 2H | Boronic acid protons (-B(OH)₂) |
| 7.62 | d | 1H | Aromatic proton |
| 7.51 | d | 1H | Aromatic proton |
| 3.90 | s | 3H | Methoxy protons (-OCH₃) |
Note: This table is representative of the type of data obtained for a molecule with similar functional groups.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₈H₈BFO₄.
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting the vibrations of their chemical bonds. The IR spectrum of 2-Fluoro-4-formyl-6-methoxyphenylboronic acid would be expected to display characteristic absorption bands:
A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group.
A sharp, strong band around 1680-1700 cm⁻¹ for the C=O stretching of the formyl group.
Bands in the 1310-1380 cm⁻¹ region for the B-O stretching vibration.
A peak around 1250 cm⁻¹ for the C-O stretching of the methoxy group.
Absorption in the 1000-1100 cm⁻¹ range corresponding to the C-F bond.
X-Ray Crystallography for Solid-State Molecular Structure Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. For this compound, obtaining a single crystal suitable for analysis would allow for the unequivocal determination of bond lengths, bond angles, and torsional angles. This technique would confirm the substitution pattern on the phenyl ring and reveal the conformation of the formyl, methoxy, and boronic acid groups relative to the ring. Furthermore, crystallographic data provides invaluable insight into intermolecular interactions, such as hydrogen bonding involving the boronic acid hydroxyl groups, which dictate the crystal packing arrangement. For related fluoro-substituted phenylboronic acids, X-ray diffraction has been used to confirm molecular structure and analyze the planarity between the benzene (B151609) ring and its substituents. researchgate.netnih.gov
Chromatographic and Separation Methodologies (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the compound. A reversed-phase HPLC method would typically be developed, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or acetonitrile) and an organic solvent such as methanol. mdpi.com The compound would elute at a specific retention time, and the peak area would be proportional to its concentration. Purity is assessed by detecting the presence of any other peaks corresponding to impurities. Product specifications for similar compounds often cite an assay of ≥95.0% or higher as determined by HPLC. sigmaaldrich.comthermofisher.com
Illustrative HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~6.5 min |
Note: This table represents a typical method for analyzing aromatic compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. sciex.com This hyphenated technique is particularly powerful as it provides not only the retention time of the compound but also its mass-to-charge ratio simultaneously. This allows for the confident identification of the main compound peak and the tentative identification of any impurities based on their mass. LC-MS is a highly sensitive and specific method for the analysis of boronic acids. sciex.com
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to understand the intrinsic properties of a molecule, complementing experimental findings.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can be performed to:
Optimize Molecular Geometry: Determine the lowest energy (most stable) three-dimensional structure of the molecule.
Calculate Vibrational Frequencies: Predict the IR and Raman spectra, which can be compared with experimental spectra to aid in peak assignments. semanticscholar.org
Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule. researchgate.net
Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of reactivity. semanticscholar.org
While DFT provides a static, minimum-energy structure, Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule over time. By simulating the movements of atoms at a given temperature, MD can explore the conformational landscape of this compound. This is particularly useful for understanding the rotational freedom of the formyl, methoxy, and boronic acid groups and identifying the most populated conformations in solution, which may differ from the solid-state structure determined by X-ray crystallography. The initial step for such simulations often involves determining the lowest energy conformers through computational scans, a process that can be initiated with DFT. semanticscholar.org
Computational chemistry, particularly DFT, is a powerful tool for mapping out potential reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most favorable reaction mechanisms. For this compound, this could involve modeling its participation in reactions like the Suzuki-Miyaura coupling. The analysis of the electronic structure (e.g., HOMO-LUMO orbitals) provides foundational insights into how the molecule will interact with other reagents, guiding the prediction of its chemical behavior and the design of new synthetic routes. researchgate.net
Future Perspectives and Research Avenues for 2 Fluoro 4 Formyl 6 Methoxyphenylboronic Acid
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2-Fluoro-4-formyl-6-methoxyphenylboronic acid and its derivatives is expected to move towards more sustainable and efficient methodologies. Current multistep syntheses often involve protecting groups and harsh reaction conditions. Future research will likely focus on late-stage functionalization and C-H activation strategies to streamline its production.
Key research areas include:
Directed ortho-Lithiation/Borylation: Refining single-flask ortho-lithiation and borylation of appropriately substituted benzaldehydes could provide a more direct route. researchgate.net Research into milder directing groups and reaction conditions will be crucial.
Palladium-Catalyzed C-H Borylation: The development of palladium-catalyzed C-H activation/borylation reactions offers a powerful tool for introducing the boronic acid moiety directly onto a pre-functionalized aromatic ring, reducing the number of synthetic steps.
Photoredox Catalysis: Exploring light-mediated reactions for the synthesis could offer greener alternatives to traditional methods, potentially allowing for milder reaction conditions and unique selectivities.
Biocatalysis: Engineering enzymes to perform selective oxidation and borylation on aromatic substrates could represent the ultimate sustainable route, offering high selectivity and minimizing waste.
| Synthetic Route | Potential Advantages | Research Challenges |
|---|---|---|
| Directed ortho-Lithiation/Borylation | High regioselectivity, well-established methodology | Requires cryogenic temperatures, strong bases |
| Palladium-Catalyzed C-H Borylation | High atom economy, late-stage functionalization | Catalyst cost, directing group removal |
| Photoredox Catalysis | Mild conditions, sustainable energy source | Substrate scope limitations, scalability |
| Biocatalysis | High selectivity, environmentally benign | Enzyme development and stability |
Exploration of Unconventional Reactivity Patterns
The unique arrangement of functional groups in this compound suggests a rich and underexplored reactivity profile. The interaction between the ortho-formyl and boronic acid groups can lead to interesting tautomeric equilibria, forming a cyclic benzoxaborole structure. researchgate.netmdpi.com The electron-withdrawing fluorine and electron-donating methoxy (B1213986) groups further modulate the electronic properties of the aromatic ring and the acidity of the boronic acid.
Future research could investigate:
Tautomeric Equilibrium Studies: A detailed investigation into the equilibrium between the open-chain boronic acid and the cyclic benzoxaborole form under various conditions (solvent, pH, temperature) is warranted. researchgate.net This equilibrium is known to be crucial for the biological activity of related compounds. mdpi.com
Organocatalysis: The Lewis acidic boron center, potentially in concert with the formyl group, could be exploited for catalytic applications, such as in dehydrative condensation reactions or aldol (B89426) additions. nih.govrsc.org
Multicomponent Reactions: Its trifunctional nature makes it an ideal candidate for multicomponent reactions (MCRs), allowing for the rapid construction of molecular complexity from simple starting materials.
Dynamic Covalent Chemistry: The reversible nature of boronic ester formation can be utilized in dynamic covalent chemistry to create responsive materials, sensors, and self-healing polymers.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms is a major trend in modern chemistry, offering improved safety, scalability, and efficiency. researchgate.netnih.gov The use of boronic acids in flow chemistry is an active area of research.
Future directions in this area include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound itself would enable safer, on-demand production.
Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (catalysts, solvents, temperature) for reactions involving this building block, such as Suzuki-Miyaura couplings. nih.gov
Telescoped Reactions: Designing multi-step sequences where the product of one flow reactor is directly fed into the next, avoiding intermediate purification steps. researchgate.net For example, a flow synthesis could be directly coupled with a subsequent cross-coupling reaction.
In-line Analysis: Integrating analytical techniques like HPLC or NMR directly into the flow setup to allow for real-time reaction monitoring and optimization.
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Safety | Handling of large quantities of hazardous reagents | Small reactor volumes, better heat and mass transfer, containment of hazardous intermediates. nih.gov |
| Scalability | Difficult, requires process redesign | Straightforward by running the system for longer times ("scaling out"). researchgate.net |
| Reproducibility | Can be variable due to mixing and temperature gradients | Precise control over reaction parameters leads to high reproducibility. |
| Integration | Difficult to integrate synthesis, workup, and analysis | Facilitates the integration of multiple steps into a single continuous process. researchgate.net |
Design and Synthesis of Complex Molecular Architectures for Diverse Applications
The primary future value of this compound lies in its role as a versatile building block for constructing complex and high-value molecules. Its distinct functional handles allow for sequential and orthogonal chemical modifications.
Promising areas for application-driven synthesis include:
Medicinal Chemistry: Boronic acids are established pharmacophores found in approved drugs like bortezomib. researchgate.netnih.govrsc.org The title compound could serve as a key intermediate for novel enzyme inhibitors, particularly for proteases, or as a component in targeted drug delivery systems. researchgate.netresearchgate.net The formyl group can be converted into various other functionalities or used to form iminoboronates for reversible covalent inhibition.
Materials Science: The boronic acid moiety can be used to functionalize polymers and nanoparticles. nih.govmdpi.com The aldehyde can participate in polymerization reactions or be used to graft molecules onto surfaces. This could lead to the development of advanced materials for sensors, stimuli-responsive gels, or separation media for diol-containing compounds like sugars. acs.org
Agrochemicals: The biaryl scaffold, readily accessible through Suzuki-Miyaura coupling of the boronic acid, is a common feature in many agrochemicals. chemimpex.com The specific substitution pattern of this compound could lead to the discovery of new herbicides, fungicides, or pesticides.
The continued exploration of this compound is set to provide chemists with a powerful tool for innovation across multiple scientific disciplines. Its unique combination of functionalities promises to unlock new synthetic pathways and facilitate the creation of novel molecular architectures with significant practical applications.
Q & A
Q. How can researchers optimize the synthesis of 2-fluoro-4-formyl-6-methoxyphenylboronic acid to improve yield and purity?
- Methodological Answer: Synthesis optimization should focus on controlling reaction parameters such as temperature, stoichiometry of reagents (e.g., boronic acid precursors and halogenated intermediates), and catalyst selection. For example, Miyaura borylation reactions using Pd catalysts (e.g., Pd(dppf)Cl₂) with anhydrous solvents (THF or dioxane) under inert atmospheres can minimize side reactions. Purification via column chromatography using silica gel and gradient elution (hexane/ethyl acetate) is recommended to isolate the compound . Monitoring reaction progress with TLC or HPLC ensures intermediate stability, especially given the sensitivity of the formyl and methoxy groups to oxidation .
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Methodological Answer: The compound may pose inhalation and skin irritation risks (H315, H319, H335 hazard codes). Always use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store the compound in a cool (2–8°C), dry environment, sealed under nitrogen to prevent boronic acid degradation via protodeboronation .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer:
- 1H/13C NMR: Confirm substituent positions (e.g., fluorine at C2, formyl at C4) and assess aromatic proton splitting patterns.
- FT-IR: Identify functional groups (B-O stretch ~1340 cm⁻¹, C=O stretch ~1700 cm⁻¹).
- HPLC-MS: Quantify purity and detect trace impurities (e.g., deboronation byproducts).
- Elemental Analysis: Verify molecular formula (C₈H₇BFO₃) .
Advanced Research Questions
Q. How do electronic effects of the fluorine and methoxy substituents influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer: The fluoro group at C2 acts as an electron-withdrawing group (EWG), increasing the electrophilicity of the boron center and accelerating transmetallation. Conversely, the methoxy group at C6 is electron-donating (EDG), which stabilizes the boronate intermediate but may reduce coupling efficiency. Balancing these effects requires optimizing base strength (e.g., K₂CO₃ vs. CsF) and solvent polarity. For aryl halide partners, electron-deficient substrates (e.g., nitro or trifluoromethyl groups) pair well with this boronic acid .
Q. What strategies can resolve contradictory spectral data (e.g., unexpected NMR shifts) observed during characterization?
- Methodological Answer: Contradictions often arise from:
- Tautomerism: The formyl group may form hydrates or hemiacetals in protic solvents, altering NMR signals. Use deuterated DMSO or CDCl₃ for analysis.
- Dynamic Boron Coordination: Boronic acids can form cyclic trimeric anhydrides, causing peak broadening. Add a drop of D₂O to collapse these species into monomeric boronate forms.
- Impurity Interference: Cross-validate with LC-MS to rule out byproducts (e.g., deboronated analogs) .
Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?
- Methodological Answer:
- Step 1: Isolate intermediates (e.g., brominated precursors) and verify their purity via GC-MS.
- Step 2: Optimize protecting groups for the formyl moiety (e.g., acetal protection during harsh reactions).
- Step 3: Screen Pd catalysts (e.g., XPhos Pd G3 for sterically hindered substrates) and ligands to enhance coupling efficiency.
- Step 4: Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
